5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride
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Overview
Description
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride is a potent muscarinic M3 receptor antagonist developed by Pfizer Inc. It is primarily investigated for its potential use in treating chronic obstructive pulmonary disease (COPD). The compound exhibits a long dissociative half-life, making it suitable for once-daily inhalation therapy .
Preparation Methods
The synthesis of PF-3635659 involves several key steps, including the reaction of amide with methylmagnesium bromide in the presence of zirconium tetrachloride, a variant of the classical Bouveault reaction. This reaction yields a sterically encumbered gem-dimethyl amine. The late-stage demethylation of the phenol methyl ether using methionine in methanesulfonic acid avoids genetic toxicity problems associated with boron tribromide . The synthesis process benefits from crystalline intermediates at every stage, ensuring high purity and yield .
Chemical Reactions Analysis
PF-3635659 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
PF-3635659 has been extensively studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases like COPD. Its long-lasting bronchodilatory effects make it a promising candidate for once-daily inhalation therapy . Additionally, the compound’s unique pharmacokinetic properties have been explored in various clinical trials to assess its safety, efficacy, and pharmacodynamics .
Mechanism of Action
PF-3635659 exerts its effects by antagonizing the muscarinic M3 receptor, which is involved in the contraction of smooth muscles in the airways. By blocking this receptor, the compound induces relaxation of the airway smooth muscles, leading to bronchodilation and improved airflow in patients with COPD . The molecular targets and pathways involved include the inhibition of acetylcholine binding to the M3 receptor, thereby preventing the downstream signaling that leads to muscle contraction .
Comparison with Similar Compounds
PF-3635659 is compared with other muscarinic M3 receptor antagonists such as tiotropium and aclidinium. While all these compounds share a similar mechanism of action, PF-3635659 is unique due to its long dissociative half-life, which allows for once-daily dosing . This property provides a significant advantage in terms of patient compliance and convenience. Other similar compounds include glycopyrronium and umeclidinium, which also target the M3 receptor but may differ in their pharmacokinetic profiles and dosing regimens .
Properties
Molecular Formula |
C28H33ClN2O3 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride |
InChI |
InChI=1S/C28H32N2O3.ClH/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22;/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32);1H |
InChI Key |
IQPQJLHOTDXZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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